molecular formula C14H15ClO2S B7464580 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione

2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B7464580
M. Wt: 282.8 g/mol
InChI Key: ZKNDCWVBUHWGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, also known as CPDD, is a compound that has gained significant attention in the scientific community due to its potential in various applications. CPDD is a cyclic diketone that has a chlorophenylsulfanyl group attached to one of the carbons. This compound has shown promising results in scientific research, making it a topic of interest for many researchers.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is not fully understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. This allows this compound to react with electrophilic compounds, forming covalent bonds. This compound has also been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is its ease of synthesis, making it readily available for use in scientific research. Additionally, this compound has shown promising results in various applications, making it a compound of interest for many researchers. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when conducting experiments.

Future Directions

There are various future directions for the use of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione in scientific research, including its potential use in drug development. This compound has shown promising results in the synthesis of various compounds, including those with potential antibacterial and antitumor properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.
In conclusion, this compound is a compound that has shown significant potential in various scientific research applications. Its ease of synthesis and promising results make it a topic of interest for many researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione can be achieved through various methods, including the reaction of 4-chlorothiophenol with 2,4-pentanedione in the presence of a base. Another method involves the reaction of 4-chlorophenylhydrazine with 2,4-pentanedione in the presence of sulfuric acid. Both methods result in the formation of this compound, which can be purified through recrystallization.

Scientific Research Applications

2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown potential in various scientific research applications, including its use as a building block in the synthesis of other compounds. This compound has been used to synthesize various sulfur-containing compounds, including thiosemicarbazones, thiazoles, and thiadiazoles. These compounds have shown promising results in various applications, including their use as antibacterial and antitumor agents.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNDCWVBUHWGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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